

# An In-Depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

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## Compound of Interest

**Compound Name:** 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

**CAS No.:** 157672-18-9

**Cat. No.:** B586319

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## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**, a specialized chemical compound with potential applications in research and development. This document delves into its chemical identity, a plausible synthetic route, its physicochemical properties, and essential safety information, designed to empower researchers in their experimental endeavors.

## Chemical Identity and Physicochemical Properties

**4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group which is further N-substituted with a 2-hydroxyethyl chain.

IUPAC Name: **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	157672-18-9[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub> [1]

| Molecular Weight | 258.11 g/mol [1] |

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A

| Solubility | Data not available | N/A |

Note: Experimental data for the melting point, boiling point, and solubility of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** are not readily available in public literature. The properties of the starting materials suggest the product is likely a solid at room temperature with some polarity conferred by the amide and hydroxyl groups.

## Synthesis Protocol: A Plausible Amide Coupling Approach

The synthesis of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** can be logically achieved through the coupling of 4-bromo-3-methylbenzoic acid and 2-aminoethanol. This reaction is a standard amidation, which typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

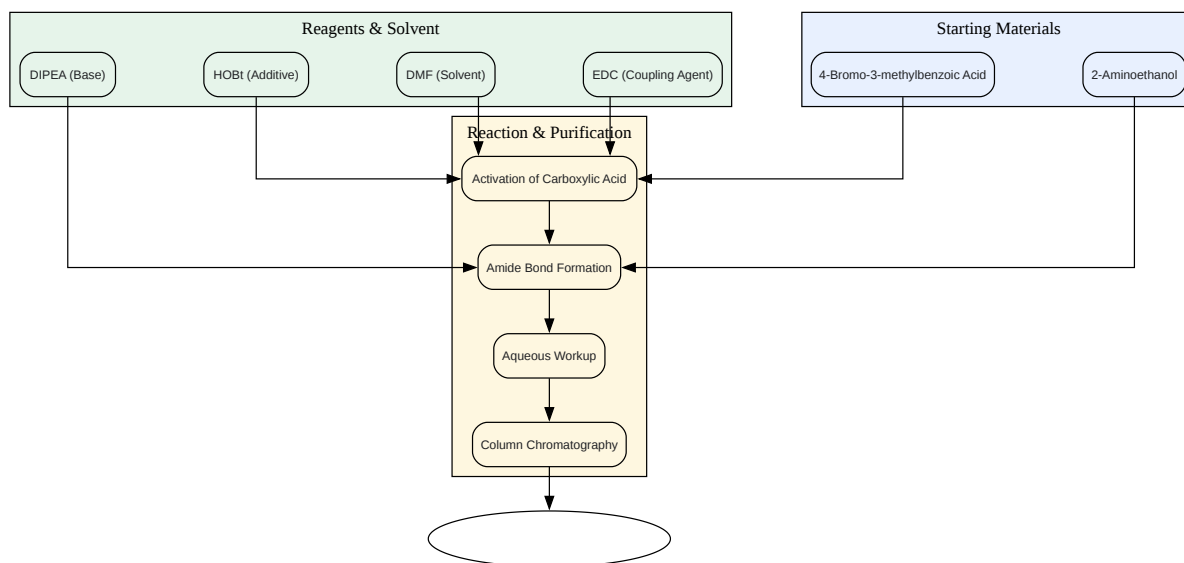
## Underlying Principles of Amide Bond Formation

Direct reaction between a carboxylic acid and an amine is generally unfavorable as the acidic proton of the carboxylic acid will be abstracted by the basic amine, forming a non-reactive

carboxylate and a protonated amine. To overcome this, a coupling agent is employed to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to form a more reactive intermediate and suppress side reactions.<sup>[1][2]</sup>

## Proposed Synthetic Workflow

The proposed synthesis involves a one-pot reaction where 4-bromo-3-methylbenzoic acid is activated in situ followed by the addition of 2-aminoethanol.



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Figure 1: Proposed synthetic workflow for **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**.

## Step-by-Step Experimental Protocol

Materials:

- 4-Bromo-3-methylbenzoic acid (1.0 eq)[3][4][5][6]
- 2-Aminoethanol (1.2 eq)[7][8][9][10]

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)[1][2][11]
- 1-Hydroxybenzotriazole (HOBt) (0.5 eq)[2]
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

#### Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
- **Activation:** To the stirred solution, add HOBt (0.5 eq) and EDC (1.5 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
- **Amine Addition:** In a separate flask, dissolve 2-aminoethanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
- **Base Addition:** Add DIPEA (2.0 eq) to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes). Combine the organic layers and wash successively with

saturated aqueous sodium bicarbonate solution, water, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**.

## Potential Applications and Research Context

While specific biological activities or applications for **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** are not extensively documented in peer-reviewed literature, its structure suggests potential utility in several areas of drug discovery and chemical biology. Benzamide derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, and the hydroxyl group provides a site for potential conjugation or modification. This compound could serve as a valuable intermediate or a member of a library for screening against various biological targets.

## Safety and Handling

Based on the available data for this compound and similar chemical structures, the following safety precautions should be observed.

Table 3: Hazard Information

Hazard	GHS Classification	Precautionary Statements
Acute Oral Toxicity	H302: Harmful if swallowed[1]	<b>P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]</b>
Skin Corrosion/Irritation	H315: Causes skin irritation[1]	P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation[1]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: A lab coat and appropriate footwear should be worn.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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